2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
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Description
2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C14H11Cl2N5O and its molecular weight is 336.18. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Activity
2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile is utilized in synthesizing new heterocyclic compounds with potential anticancer activity. For instance, its reaction with phenyl isothiocyanate leads to the formation of thiazole derivatives, which are evaluated for their anticancer properties (Metwally, Abdelrazek, & Eldaly, 2016).
Antimicrobial and Antioxidant Properties
This compound is also a key intermediate in the synthesis of aromatic hydrazone compounds, which are then tested for their antimicrobial and antioxidant activities. The synthesized compounds exhibit significant potential in these areas (Kumar, Biju, & Sadasivan, 2018).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Derivatives of this compound have been tested as corrosion inhibitors for zinc in HCl solutions, showing good inhibitory efficiency (Fouda & Abdallah, 2010).
Synthesis of Pyrazole Derivatives
The compound serves as a precursor in the synthesis of various pyrazole derivatives. These derivatives are then analyzed for their structural characteristics and potential applications in different fields (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Potential in Photo Voltaic Systems
Pyrazole derivatives synthesized from this compound are evaluated for their suitability as photo sensitizers in photo voltaic systems. Their electronic structure and physico-chemical properties are thoroughly analyzed (Thomas et al., 2019).
Synthesis of Benzothiophenes
It is also used in the synthesis of new benzothiophenes, which are then evaluated for their antitumor and antioxidant activities. The synthesized compounds show promising results in these areas (Bialy & Gouda, 2011).
Use in Eco-Friendly Synthesis Methods
The compound's derivatives are utilized in eco-friendly synthesis methods, such as ultrasonication, to produce cyanoacetamide benzoic acid and benzophenone derivatives. This approach enhances reaction efficiency and environmental sustainability (Almarhoon, Al Rasheed, & El‐Faham, 2020).
Properties
IUPAC Name |
(1E)-N-(3,5-dichloroanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O/c1-8-3-9(2)21(20-8)14(22)13(7-17)19-18-12-5-10(15)4-11(16)6-12/h3-6,18H,1-2H3/b19-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLPICSKIBQBSQ-CPNJWEJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(=O)/C(=N/NC2=CC(=CC(=C2)Cl)Cl)/C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321704 |
Source
|
Record name | (1E)-N-(3,5-dichloroanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824655 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477710-13-7 |
Source
|
Record name | (1E)-N-(3,5-dichloroanilino)-2-(3,5-dimethylpyrazol-1-yl)-2-oxoethanimidoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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